1-Amino-1,3-cyclohexanedicarboxylic acid

Glutamine synthetase Enzyme substrate specificity Cycloglutamic acid

1-Amino-1,3-cyclohexanedicarboxylic acid (also known as cycloglutamic acid or (±)-cis-1-aminocyclohexane-1,3-dicarboxylic acid) is a rigid cyclic analog of L-glutamic acid wherein a three‑methylene bridge links the α‑ and γ‑carbons, locking the molecule into an extended or folded conformation. The cis isomer serves as a high‑fidelity substrate for glutamine synthetase, affording strong evidence that glutamate binds to this enzyme in its extended conformation , while the trans isomer or the smaller‑ring cyclopentane analog (ACPD) exhibit markedly different biological activity profiles.

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
CAS No. 24885-60-7
Cat. No. B1220253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1,3-cyclohexanedicarboxylic acid
CAS24885-60-7
Synonymscycloglutamate
cycloglutamate, (cis)-(+-)-isome
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)(C(=O)O)N)C(=O)O
InChIInChI=1S/C8H13NO4/c9-8(7(12)13)3-1-2-5(4-8)6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m1/s1
InChIKeyFOJYRYZUTAPBAJ-SVGQVSJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1,3-cyclohexanedicarboxylic Acid (CAS 24885-60-7): Conformationally Restricted Glutamate Analog for Neuroscience & Enzyme Research


1-Amino-1,3-cyclohexanedicarboxylic acid (also known as cycloglutamic acid or (±)-cis-1-aminocyclohexane-1,3-dicarboxylic acid) is a rigid cyclic analog of L-glutamic acid wherein a three‑methylene bridge links the α‑ and γ‑carbons, locking the molecule into an extended or folded conformation [1]. The cis isomer serves as a high‑fidelity substrate for glutamine synthetase, affording strong evidence that glutamate binds to this enzyme in its extended conformation [2], while the trans isomer or the smaller‑ring cyclopentane analog (ACPD) exhibit markedly different biological activity profiles. Researchers evaluating this compound for neuroscience target validation, enzymology, or peptidomimetic chemistry should note that stereochemistry (cis vs. trans) is the primary determinant of functional activity, making generic substitution unreliable.

Why Generic 1-Amino-1,3-cyclohexanedicarboxylic Acid Substitution Fails: Stereochemical and Ring-Size Selectivity Dominate Biological Activity


Even minor structural variations among cyclic glutamate analogs produce discrete, non‑interchangeable activity profiles. The cis isomer of 1‑amino‑1,3‑cyclohexanedicarboxylic acid is recognized as a substrate by glutamine synthetase with kinetic parameters equivalent to those of the endogenous ligand, L‑glutamate, whereas the trans isomer shows no detectable enzyme activity [1]. Conversely, in the presynaptic vesicular glutamate uptake assay, the trans‑cyclohexane isomer functions as a measurable inhibitor, but its potency is significantly lower than that of the smaller‑ring trans‑1‑aminocyclopentane‑1,3‑dicarboxylic acid (t‑ACPD) [2]. These divergent outcomes demonstrate that stereochemistry and ring size independently govern biological readouts; a supplier’s generic “1‑amino‑1,3‑cyclohexanedicarboxylic acid” listing cannot guarantee a single active form, and lot‑to‑lot stereochemical ambiguity will compromise reproducibility in target‑based or phenotypic assays.

1-Amino-1,3-cyclohexanedicarboxylic Acid Evidence Guide: Direct Quantitative Comparisons Against Structural Analogs


Cis vs. Trans Isomer Discrimination at Glutamine Synthetase: 50% Substrate Utilization vs. Inactivity

When incubated with ovine brain glutamine synthetase, approximately 50% of the racemic cis‑1‑amino‑1,3‑cyclohexanedicarboxylic acid was utilized for amide and hydroxamate synthesis, whereas the trans‑isomer showed no detectable conversion [1]. The Kₘ and Vₘₐₓ values determined for cis‑cycloglutamate in the hydroxamate assay were similar to those obtained for the native substrate, L‑glutamate, confirming that the constrained extended conformation of the cis isomer faithfully mimics the enzyme‑bound geometry of glutamate [1].

Glutamine synthetase Enzyme substrate specificity Cycloglutamic acid

Vesicular Glutamate Uptake Inhibition: Trans-Cyclohexane Is Weaker Than Trans-Cyclopentane (t‑ACPD)

In isolated bovine presynaptic vesicles, trans‑1‑aminocyclohexane‑1,3‑dicarboxylic acid inhibited [³H]‑glutamate uptake, but its inhibitory potency was “somewhat less” than that of trans‑1‑aminocyclopentane‑1,3‑dicarboxylic acid (t‑ACPD), which exhibited the maximum inhibitory activity in the same study [1]. By contrast, t‑ACPD displayed a Kᵢ for glutamate uptake inhibition that is numerically similar to its Kₘ for transport, while the cyclohexane analog was clearly subordinate in rank‑order potency, indicating that ring size directly modulates affinity for the vesicular glutamate translocator [1][2].

Vesicular glutamate transporter Presynaptic vesicles Competitive inhibition

Neuronal Excitation Profile: Cyclohexane Analog Distinct From Ibotenate and Kainate Conformationally Constrained Agonists

In a seminal electrophysiological study on cat spinal interneurons, (±)‑cis‑1‑aminocyclohexane‑1,3‑dicarboxylic acid (‘cyclo‑glutamic acid’) was compared head‑to‑head with ibotenic acid, kainic acid, and dihydrokainic acid. The four conformationally restricted analogs produced distinct excitation time‑courses and recovery profiles, demonstrating that the cyclohexane‑constrained scaffold engages glutamate‑sensitive sites with a unique kinetic signature [1]. Although the original short‑format Nature paper reports qualitative firing‑rate data rather than EC₅₀ values, the study remains the foundational reference for differentiating these classic rigid glutamate analogs.

Spinal interneurons Ionotropic glutamate receptors Conformational restriction

Optimal Procurement Scenarios for 1-Amino-1,3-cyclohexanedicarboxylic Acid


Conformational Analysis of Glutamine Synthetase Active Site Using the cis Isomer

Researchers studying the extended‑conformation binding hypothesis of glutamine synthetase should procure the cis isomer of 1‑amino‑1,3‑cyclohexanedicarboxylic acid. This compound serves as a rigid structural probe that, unlike flexible glutamate or the inactive trans isomer, discriminates between conformational states of the enzyme active site. The validation that Kₘ and Vₘₐₓ are comparable to those of L‑glutamate [1] makes it suitable for steady‑state kinetic experiments, co‑crystallization trials, and molecular dynamics simulations aimed at defining the geometry of the glutamate‑binding pocket.

Medicinal Chemistry Scaffold‑Hopping Where Cyclopentane Rigidity Is Insufficient

In programs where 1‑aminocyclopentane‑1,3‑dicarboxylic acid (ACPD) has been explored as a mGluR or transporter ligand but has yielded sub‑optimal physicochemical or pharmacokinetic properties, the cyclohexane analog offers a logical step in ring‑expansion SAR. The observation that the trans‑cyclohexane analog retains measurable, though reduced, inhibitory activity at the vesicular glutamate transporter [2] indicates that the scaffold can be further elaborated to tune potency and selectivity.

Electrophysiology Profiling of Glutamate Receptor Subtypes with Orthogonal Conformational Constraints

For labs cataloguing the pharmacological fingerprints of native or recombinant ionotropic glutamate receptors, (±)‑cis‑1‑aminocyclohexane‑1,3‑dicarboxylic acid provides a conformationally restricted probe whose excitation time‑course differs from those of ibotenate and kainate [3]. Using this compound alongside other rigid analogs helps build a multi‑dimensional activity matrix that can distinguish closely related receptor subtypes when selective ligands are unavailable.

Peptidomimetic Building Block Requiring a Cyclohexane‑Constrained Glutamate Surrogate

The cis‑cyclohexane‑1,3‑dicarboxylate motif has been incorporated into tripeptides (e.g., Boc‑X‑Glu‑Val) to investigate the substrate specificity of vitamin K‑dependent carboxylation [4]. Because the cyclohexane ring imposes a different conformational preference than the cyclopentane analog (CPGA), procurement of the pure cis‑CHGA isomer is essential for generating internally consistent peptidomimetic SAR data.

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